DEF has been investigated for its potential role in modulating the immune system and has been studied in the context of autoimmune diseases like psoriasis and multiple sclerosis. However, more research is needed to determine its efficacy and safety for these conditions. )
DEF has been explored in pre-clinical studies for its potential effects on various neurological conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. However, these studies are mainly at the pre-clinical stage, and further research is needed to understand its potential therapeutic applications in humans. )
DEF has been shown to exhibit antimicrobial activity against certain bacteria and fungi in laboratory studies. However, more research is required to understand its potential applications and limitations in this area. )
DEF is approved as a flavoring agent in some food products in certain countries. Source: European Food Safety Authority (EFSA):
Diethyl fumarate is an organic compound with the chemical formula C₈H₁₂O₄. It is classified as a diester of fumaric acid, specifically the diethyl ester. The compound appears as a colorless liquid and has various applications in organic synthesis and polymer chemistry. Its structure features a double bond between two carbon atoms, which contributes to its reactivity in
Several methods exist for synthesizing diethyl fumarate:
These methods highlight the compound's accessibility for laboratory and industrial applications.
Diethyl fumarate is unique due to its specific reactivity profile and applications in polymer chemistry. While dimethyl fumarate has gained significant attention for its therapeutic uses, diethyl fumarate's role as a versatile reagent in organic synthesis sets it apart.
Interaction studies involving diethyl fumarate primarily focus on its reactivity with other compounds rather than direct biological interactions. For instance, it has been shown to scavenge hydrated electrons efficiently, which may have implications for its use in radiation chemistry and related fields . Its interactions with transition metals have also been explored, revealing potential pathways for catalysis .
Traditional approaches to diethyl fumarate synthesis have primarily relied on direct esterification methodologies utilizing fumaric acid as the starting material [1]. The conventional synthesis involves the Fischer esterification reaction, where fumaric acid undergoes condensation with ethanol in the presence of strong acid catalysts [2] [3]. This process follows the established mechanism of carboxylic acid esterification, proceeding through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [4].
The traditional pathway employs concentrated sulfuric acid as the primary catalyst, requiring elevated temperatures typically ranging from 60 to 110 degrees Celsius [5]. The reaction equilibrium necessitates either the use of excess alcohol or the continuous removal of water byproduct to drive the reaction toward completion [6]. Dean-Stark distillation apparatus has been extensively utilized to facilitate water removal during the esterification process [5].
Historical synthesis methods have also explored the utilization of wet fumaric acid values obtained from fermentation processes [1]. These approaches require initial water removal through azeotropic distillation with inert liquid hydrocarbons prior to esterification [1]. The process involves heating the water-wet material in the presence of alcohol and an inert hydrocarbon that forms an azeotrope with the alcohol and water [1].
The direct esterification of fumaric acid with ethanol represents the most straightforward synthetic route to diethyl fumarate [2] [5]. This reaction follows the classical Fischer esterification mechanism, characterized by six distinct steps: protonation, addition, deprotonation, protonation, elimination, and deprotonation [4] [7]. The mechanism can be summarized by the mnemonic "PADPED" to describe the sequential transformations [4].
The initial step involves protonation of the carbonyl oxygen by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon [7] [6]. Subsequently, ethanol executes a nucleophilic attack on the activated carbonyl center, forming a tetrahedral intermediate [4]. Proton transfer reactions then facilitate the conversion of one hydroxyl group into a suitable leaving group, followed by elimination of water and final deprotonation to yield the desired ester product [8].
Reaction Parameter | Optimal Range | Reference |
---|---|---|
Temperature | 60-110°C | [5] |
Catalyst Loading | 4-10 mol% H₂SO₄ | [9] |
Alcohol:Acid Ratio | 5-10:1 (excess) | [1] |
Reaction Time | 1-10 hours | [5] |
The equilibrium nature of this esterification requires careful optimization of reaction conditions to achieve satisfactory yields [10]. The use of excess ethanol serves a dual purpose: driving the equilibrium toward product formation and acting as a solvent for the reaction mixture [5]. Temperature control is critical, as excessive heating can lead to side reactions including alcohol dehydration and ester decomposition [3].
Research has demonstrated that the reaction rate is strongly influenced by the alcohol structure, with primary alcohols exhibiting superior reactivity compared to secondary or tertiary alcohols [11]. The activation energy for esterification reactions typically ranges from 15 to 75 kilojoules per mole, depending on the specific acid-alcohol combination and reaction conditions [11].
One-pot synthetic methodologies have emerged as efficient alternatives for diethyl fumarate production, particularly through ring opening reactions of maleic anhydride [12] [13]. These processes combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [12]. The cascade reaction begins with the ring opening of maleic anhydride using ethanol to generate ethyl hydrogen maleate, followed by isomerization to the corresponding fumarate derivative [12].
The one-pot approach offers significant advantages in terms of atom economy and process efficiency [12]. Research has shown that maleic anhydride can be converted to fumaric acid derivatives in quantitative yields within 30 minutes at 40 degrees Celsius using thiourea catalysis [9]. The methanolysis of maleic anhydride proceeds rapidly under mild conditions, with the ring opening occurring at temperatures ranging from 25 to 60 degrees Celsius [13].
The continuous-flow adaptation of one-pot methodologies has demonstrated exceptional performance, achieving residence times as short as 16 minutes while maintaining quantitative conversions [9]. These systems utilize elevated temperatures above the boiling point of the alcohol to explore expanded process windows and overcome concentration-related limitations [9].
Process Parameter | Batch Conditions | Continuous Flow | Reference |
---|---|---|---|
Temperature | 40-60°C | 105°C | [9] [13] |
Residence Time | 2-8 hours | 16-46 minutes | [9] |
Conversion | 80-95% | >99% | [9] |
Catalyst Loading | 5-15% thiourea | Variable | [9] |
Lewis acid catalyzed isomerization represents a sophisticated approach for the synthesis of fumaric acid derivatives through the rearrangement of maleic acid precursors [12] [13]. This methodology employs Lewis acids such as aluminum chloride, zinc chloride, tin tetrachloride, and titanium tetrachloride to facilitate the geometric isomerization of maleate intermediates to their corresponding fumarate forms [12] [13].
The isomerization process operates through the coordination of the Lewis acid to the carbonyl oxygen, activating the carbon-carbon double bond toward geometric rearrangement [12]. Aluminum chloride has proven particularly effective, with catalyst loadings ranging from catalytic amounts to stoichiometric quantities depending on the specific reaction conditions [13]. The reaction temperature can be varied from 25 to 100 degrees Celsius, allowing for optimization based on substrate requirements [13].
Research has demonstrated that the intermediary monomethyl maleate obtained from ring opening reactions can be directly subjected to Lewis acid catalyzed isomerization without isolation [12]. This approach significantly reduces solvent requirements and simplifies the overall synthetic procedure [12]. The isomerization step typically achieves 80% conversion with appropriate catalyst selection and reaction optimization [12].
The mechanism of Lewis acid catalyzed isomerization involves the formation of a Lewis acid-substrate complex, followed by rotation around the carbon-carbon double bond and subsequent dissociation to yield the thermodynamically favored trans-isomer [13]. The process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the intermediate complex formation [12].
The selection and optimization of catalyst systems play a crucial role in determining the efficiency and selectivity of diethyl fumarate synthesis [2] [3]. Sulfuric acid remains the most widely employed catalyst for direct esterification reactions, offering high activity and compatibility with various reaction conditions [2] [5]. The catalyst loading typically ranges from 4 to 10 mole percent relative to the carboxylic acid substrate [9].
Alternative acidic catalysts have been investigated to address specific synthetic challenges and environmental considerations [3]. Para-toluenesulfonic acid has demonstrated comparable activity to sulfuric acid while offering improved handling characteristics and reduced corrosivity [3]. Phosphoric acid represents another viable option, particularly for applications requiring milder reaction conditions [1].
Heterogeneous catalyst systems have gained increasing attention due to their potential for catalyst recovery and reuse [14]. Strong acid cation exchange resins, including polystyrenesulfonic acid types, have shown excellent performance in continuous production processes [14]. These systems enable fixed-bed reactor configurations with residence times of 4 to 8 hours and yields exceeding 90% [14].
Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Sulfuric Acid | 4-10 | 55-65 | 83-95 | [9] [15] |
p-Toluenesulfonic Acid | 1.45×10⁻² mol/dm³ | 353 | 42 | [16] |
Cation Exchange Resin | Fixed bed | 60-100 | 89-96 | [14] |
Lewis Acids (AlCl₃) | 0.05-0.2 g/g | 65-70 | 87-94 | [17] |
The development of solid acid catalysts has enabled the implementation of environmentally benign synthetic processes [18]. These systems eliminate the need for homogeneous acid catalysts, simplifying product purification and reducing waste generation [18]. Sulfonic acid-functionalized covalent organic frameworks have emerged as promising candidates, offering high catalytic activity combined with excellent thermal stability [19].
Lewis acid catalyst systems require careful consideration of reaction atmosphere and moisture control [12] [13]. The use of inert atmospheres, typically nitrogen, prevents catalyst deactivation and ensures consistent reaction performance [12]. The geometric mean approximation has been successfully applied to describe termination processes in Lewis acid catalyzed systems [20].
Industrial-scale production of diethyl fumarate necessitates careful evaluation of process economics, safety considerations, and environmental impact [14] [18]. Continuous production processes offer significant advantages over batch operations, including improved heat and mass transfer, reduced capital investment, and enhanced process control [14] [9].
The implementation of fixed-bed reactor systems with heterogeneous catalysts represents a preferred approach for large-scale manufacturing [14]. These systems enable continuous operation with residence times of 4 to 8 hours while maintaining yields in excess of 90% [14]. The use of strong acid cation exchange resins as catalysts provides excellent durability and eliminates the need for catalyst replacement over extended operating periods [14].
Temperature control systems are critical for industrial operations, particularly given the exothermic nature of esterification reactions [15]. The maximum allowable temperature of 65 degrees Celsius has been established to prevent runaway reactions and ensure safe operation [15]. Advanced process control systems incorporating real-time monitoring of temperature, pressure, and conversion have been implemented to optimize production efficiency [9].
Scale Parameter | Laboratory | Pilot Scale | Industrial | Reference |
---|---|---|---|---|
Reactor Volume | 0.5-10 L | 100-1000 L | >10,000 L | [15] [14] |
Production Rate | g/day | kg/day | tons/day | [9] |
Space-Time Yield | Variable | 4147 g/day | Optimized | [9] |
Energy Efficiency | Research focus | Critical | Essential | [19] |
Continuous-flow synthesis has demonstrated exceptional potential for industrial implementation, achieving space-time yields of 4147 grams per day in pilot-scale operations [9]. The technology enables operation at elevated temperatures above the boiling point of alcohols, expanding the accessible process window and improving overall efficiency [9]. Steady-state operation is typically achieved within 102 minutes, with stable performance maintained for extended periods exceeding 152 minutes [9].
Process intensification strategies, including three-in-one processes combining reaction, crystallization, and spherical agglomeration, have been successfully scaled from 0.5 liter to 10 liter reactor systems [15]. These integrated approaches significantly reduce processing time and improve product quality while minimizing waste generation [15].
Environmental considerations for industrial production include the implementation of solvent recovery systems and waste minimization strategies [18]. The development of electrified esterification pathways using Joule heating interface catalytic systems offers promising opportunities for energy-efficient production with reduced environmental impact [19]. These systems achieve impressive conversion rates of 80.5% while operating under sustainable conditions [19].
Corrosive;Irritant